molecular formula C14H24N6O2S B2395091 N-(4-azidobutyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide CAS No. 2034201-01-7

N-(4-azidobutyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No. B2395091
CAS RN: 2034201-01-7
M. Wt: 340.45
InChI Key: HSSTWUOLSWCKKL-UHFFFAOYSA-N
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Description

“N-(4-azidobutyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide” is a complex organic compound. It contains an azide group (N3), a thieno[3,4-d]imidazole ring, and an amide group (CONH2). The molecular formula of this compound is C14H24N6O2S, and its molecular weight is 340.44 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a thieno[3,4-d]imidazole ring, which is a bicyclic structure containing a sulfur atom and two nitrogen atoms. Attached to this ring is a pentanamide group and a 4-azidobutyl group .


Chemical Reactions Analysis

The azide group in this compound could potentially undergo a variety of reactions, including reduction to an amine or participation in click chemistry reactions. The amide group could also participate in various reactions, such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups (like the amide and azide groups) and the bicyclic ring structure would influence properties like solubility, melting point, and stability .

Safety and Hazards

As with any chemical compound, handling “N-(4-azidobutyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide” would require appropriate safety precautions. The azide group, in particular, can be explosive under certain conditions .

Future Directions

The study of new compounds with thieno[3,4-d]imidazole rings is a promising area of research in medicinal chemistry. Future work could explore the synthesis, characterization, and biological activity of this and related compounds .

properties

IUPAC Name

N-(4-azidobutyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2S/c15-20-17-8-4-3-7-16-12(21)6-2-1-5-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSTWUOLSWCKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-azidobutyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

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